Garvicin ML -

Garvicin ML

Catalog Number: EVT-245740
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Garvicin ML involves a specific gene cluster identified as garML, which encodes the precursor peptide. This precursor is initially translated as a larger protein that undergoes post-translational modifications, including the cleavage of a leader peptide and cyclization between specific amino acids. The cyclization process is crucial for the bacteriocin's functionality and stability .

Technical Details

The structural gene for Garvicin ML consists of an open reading frame encoding 63 amino acids. The processing involves cleavage between aspartic acid at position 3 and leucine at position 4, resulting in a mature peptide of 60 amino acids. The synthesis has been studied using techniques such as tandem mass spectrometry for peptide sequencing and polymerase chain reaction for gene amplification .

Molecular Structure Analysis

Structure

Garvicin ML has a compact globular structure predominantly composed of α-helices. Structural predictions indicate that it contains four conserved α-helices that enclose a hydrophobic core, contributing to its membrane interaction properties .

Data

The theoretical isoelectric point (pI) of Garvicin ML is approximately 8.7, with an average molecular weight around 6,000 Da. The grand average of hydropathicity (GRAVY) indicates its hydrophilic nature, which is essential for its interaction with bacterial membranes .

Chemical Reactions Analysis

Reactions

Garvicin ML exhibits antimicrobial activity through the disruption of bacterial cell membranes. This bacteriocin interacts with negatively charged components on the surface of target bacteria, leading to membrane permeabilization and cell death. The specific interactions are believed to involve electrostatic attractions between positively charged residues on Garvicin ML and negatively charged phospholipids in bacterial membranes .

Technical Details

The detailed mechanisms of action include binding to membrane receptors and subsequent pore formation, which ultimately results in cytoplasmic leakage and cell lysis. Studies have demonstrated that Garvicin ML retains its activity across various environmental conditions, making it a potent antimicrobial agent .

Mechanism of Action

Garvicin ML's mechanism involves several steps:

  1. Binding: The positively charged regions of the bacteriocin bind to negatively charged bacterial membranes.
  2. Membrane Disruption: This binding leads to conformational changes in both the bacteriocin and the membrane, facilitating pore formation.
  3. Cell Lysis: The formation of pores results in ion imbalance and leakage of cellular contents, ultimately leading to cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 6 kDa.
  • Isoelectric Point: pH 8.7.
  • Hydrophobicity: Exhibits a GRAVY score indicating moderate hydrophilicity.

Chemical Properties

  • Stability: Garvicin ML is stable under various pH levels and temperatures, which is advantageous for its application in food preservation and therapeutic uses.
  • Solubility: Highly soluble in aqueous solutions, which facilitates its interaction with target bacteria .
Applications

Garvicin ML has significant potential in various scientific fields:

  • Food Preservation: Its antimicrobial properties make it suitable for extending the shelf life of dairy products and other perishable goods by inhibiting spoilage bacteria.
  • Medical Applications: Research suggests potential uses in treating infections caused by antibiotic-resistant bacteria due to its unique mechanism of action.
  • Aquaculture: It may be used to protect fish from pathogenic bacteria, enhancing fish health and productivity in aquaculture settings .
Genomic and Molecular Determinants of Garvicin ML Biosynthesis

Genetic Architecture of the garML Operon in Lactococcus garvieae DCC43

The garvicin ML (GarML) biosynthetic gene cluster is encoded within the chromosome of Lactococcus garvieae DCC43, spanning approximately 5.2 kb and organized into three functional units: the core structural/regulatory module (garA, garX, garBCDE), the auxiliary transporter module (garFGH), and putative accessory genes [1] [9]. This compact operon exhibits translational coupling, where overlapping start/stop codons (e.g., garB and garC) suggest coordinated expression essential for biosynthesis and immunity [5].

Core Structural Gene (garA) and Precursor Peptide Processing

The garA gene encodes a 63-amino-acid prepeptide comprising an N-terminal 3-amino-acid leader sequence (MKK) and the C-terminal core peptide (60 aa) [4]. Post-translational processing involves:

  • Leader Peptide Cleavage: Removal of the MKK motif by an unidentified protease, yielding a linear bacteriocin intermediate [1].
  • Circularization: Covalent linkage between the N-terminal glycine (Gly1) and C-terminal tryptophan (Trp60) to form a circular backbone (molecular mass: 6,004.2 Da) [4] [9]. Mass spectrometry of L. garvieae supernatants confirms the coexistence of linear intermediates and mature circular peptides, indicating cleavage precedes circularization [1].

Table 1: Genes in the GarML Biosynthetic Cluster

GeneProtein Length (aa)Predicted FunctionEssentiality for GarML Activity
garA63Precursor peptideCore (deletion abolishes production)
garX581Transmembrane proteinCore (inactivation eliminates circularization)
garB63Immunity proteinCore (deletion causes hypersensitivity)
garC297ATPaseCore (required for export/immunity)
garD253Transmembrane proteinCore (biosynthesis and immunity)
garE98UnknownCore (role in immunity complex)
garF351ABC transporterNon-essential
garG303PermeaseNon-essential
garH303Binding proteinNon-essential

Regulatory Elements: garX Transmembrane Protein and garBCDE Immunity Complex

  • garX Function: Encodes a large (581 aa) transmembrane protein critical for circularization. Mutants (garX::pCG47) accumulate linear peptides and lose antimicrobial activity, confirming its role in backbone ligation [1] [9].
  • garBCDE Complex: Forms the immunity machinery:
  • garB: Encodes a hydrophobic, high-pI immunity protein (63 aa) providing basal self-protection [1].
  • garCDE: Putative ATPase (garC) and transmembrane proteins (garD, garE) hypothesized to form an efflux pump. Deletion of garBCDE renders the producer hyper-sensitive to GarML and halts mature bacteriocin production [1] [9].

Auxiliary Genes: Role of ABC Transporters (garFGH) in Secretion and Immunity Modulation

The garFGH genes encode an ABC transporter complex homologous to those in other circular bacteriocin systems (e.g., AS-48). However, deletion studies reveal:

  • Non-essentiality for bacteriocin production or circularization [1].
  • No impact on core immunity under standard conditions.Bioinformatic analysis suggests garFGH may enhance immunity under stress or modulate secretion kinetics, though experimental validation is pending [9].

Comparative Genomics of Circular Bacteriocin Clusters Across Lactococcus spp.

Comparative analysis of Lactococcus genomes reveals conserved genetic architectures for circular bacteriocins, yet with lineage-specific adaptations:

Table 2: Comparative Analysis of Circular Bacteriocin Gene Clusters in Lactococcaceae

Bacteriocin (Producer Strain)Genomic LocationCluster Size (kb)Key Genes% Identity to GarML
Garvicin ML (L. garvieae DCC43)Chromosome5.2garA, garX, garBCDE, garFGH100%
Garvicin SC (L. garvieae ABG0038)Chromosome~5.0Homologs of garML cluster98% (1 aa variant) [8]
Lactocyclicin Q (Lactococcus sp. QU12)Plasmid?UnknownlcqA, lcqB, lcqC, lcqD32%
N/A (L. lactis subsp. cremoris MG1363)Chromosome4.8Hypothetical bacteriocin + SpoIIM/ATPase25%

Key findings:

  • Operon Compactness: GarML’s cluster (8 genes) is more compact than enterocin AS-48’s (10 genes) but shares core genes (garA/AS-48A, garX/AS-48B, garC/AS-48D) [9].
  • Niche-Specific Variations: Dairy-associated L. lactis strains lack garX homologs but encode divergent SpoIIM-family proteins, suggesting alternative circularization mechanisms [6] [10].
  • GarML Variants: L. garvieae ABG0038 produces garvicin SC, a GarML variant differing by one amino acid, with identical gene cluster organization [8].

Evolutionary Conservation of Circular Bacteriocin Biosynthetic Pathways

Circular bacteriocin pathways exhibit deep evolutionary conservation across Firmicutes, driven by:

  • Horizontal Gene Transfer (HGT): GarML-like clusters are flanked by transposase genes and phage integrases in L. garvieae DCC43, suggesting HGT from Enterococcus or Streptococcus spp. [5] [9].
  • Functional Convergence: Despite low sequence similarity (<30%), core proteins share domains:
  • ATPases (GarC): Conserved Walker A/B motifs for ATP hydrolysis [9].
  • SpoIIM/DUF95 Proteins (GarD): 4 transmembrane helices critical for membrane anchoring [5] [10].
  • Immunity Proteins (GarB): Cationic C-termini for membrane association [1].
  • Structural Constraints: All subgroup I circular bacteriocins (e.g., GarML, AS-48) share:
  • High isoelectric point (pI ~10) due to lysine/arginine enrichment.
  • A conserved "saposin fold" with 4–5 α-helices stabilized by circularization [9] [10].
  • Co-evolution of Immunity: garB homologs co-localize with structural genes and evolve rapidly to counter self-toxicity, explaining narrow-spectrum activity [1] [7].

Table 3: Conserved Protein Domains in Circular Bacteriocin Biosynthesis

Protein TypeConserved Domain/MotifFunctionPresence in GarML
Precursor peptideN-terminal leader (2–35 aa)Recognition by maturation machineryYes (3-aa leader)
Large transmembrane protein8–12 TM helicesPeptide circularizationYes (GarX)
ATPaseWalker A/B motifsEnergy provision for transportYes (GarC)
Immunity proteinC-terminal hydrophobic tailMembrane anchoringYes (GarB)
SpoIIM/DUF95DUF95 domainMembrane protein complex assemblyYes (GarD)

These features underscore a unified biosynthetic logic for circular bacteriocins: leader peptide cleavage, ATP-dependent transport, and membrane-associated circularization—a paradigm optimized for ecological competition in microbial niches [5] [7] [9].

Properties

Product Name

Garvicin ML

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